(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL
Description
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1S)-1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO/c1-6(15)9(14)7-2-4-8(5-3-7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6?,9-/m1/s1 |
InChI Key |
RHMFFVGFZDRSPL-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC=C(C=C1)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically starts from 4-(trifluoromethyl)acetophenone or related trifluoromethylated aryl ketones.
- The key intermediate is the corresponding α-hydroxy ketone or epoxide , which undergoes stereoselective transformations to introduce the amino group.
Stereoselective Reduction
- Enantioselective borane-mediated reduction is a common method, for example using β-chlorodiisopinocampheylborane (DIP-Cl) to reduce trifluoromethylated ketones with high enantiomeric excess (ee > 95%).
- This step generates the chiral secondary alcohol intermediate with the desired (1S) configuration.
Amination Steps
- The amino group is introduced by nucleophilic substitution or ring-opening of epoxides using amines or azides, followed by reduction.
- For instance, ring-opening of chiral epoxides with sodium azide in ethanol followed by catalytic hydrogenation over Pd/C yields the optically active amino alcohol with high stereoselectivity.
- Alternatively, direct amination of the α-hydroxy ketone intermediate can be achieved using amine donors under catalytic conditions.
Purification and Yield
- The final product is purified by chromatographic methods or recrystallization.
- Yields typically range from moderate to high (60-90%) depending on reaction conditions and scale.
One-Pot Sequential Oxidation and Enzymatic Transamination
Process Outline
- This method involves a cascade reaction where an alcohol precursor is first oxidized to a ketone intermediate, followed immediately by enzymatic transamination to introduce the amino group without isolation of intermediates.
- The process is performed in aqueous media with organic co-solvents (e.g., trifluorotoluene) at controlled pH (7.5–9.5).
Oxidation Step
- Oxidation of the starting alcohol (e.g., 1-(4-(trifluoromethyl)phenyl)propan-2-ol) is catalyzed by organocatalysts such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) derivatives in the presence of sodium hypochlorite (NaClO) as the oxidizing agent.
- This step converts the alcohol to the corresponding ketone intermediate efficiently under mild conditions.
Enzymatic Transamination
- Following oxidation, an omega-transaminase enzyme is added along with an amine donor (commonly isopropylamine) and the cofactor pyridoxal-5'-phosphate.
- The transaminase catalyzes the stereoselective amination of the ketone to the chiral amino alcohol.
- The reaction is performed in buffered aqueous media (e.g., Tris-HCl buffer) at pH 7.5–11.5.
Advantages
- The one-pot method avoids intermediate isolation, reducing purification steps and solvent use.
- High stereoselectivity and yield are achievable.
- The method is scalable and environmentally friendly.
Comparative Data Table of Preparation Methods
| Aspect | Asymmetric Reduction & Amination | One-Pot Oxidation & Enzymatic Transamination |
|---|---|---|
| Starting Material | 4-(Trifluoromethyl)acetophenone or analogues | 1-(4-(Trifluoromethyl)phenyl)propan-2-ol |
| Key Catalysts/Reagents | DIP-Cl borane, sodium azide, Pd/C | TEMPO derivatives, NaClO, omega-transaminase enzyme |
| Reaction Medium | Organic solvents (e.g., ethanol, THF) | Aqueous buffer with organic co-solvent (e.g., trifluorotoluene) |
| Stereoselectivity (ee) | >95% | High, enzyme-controlled |
| Purification | Chromatography, recrystallization | Minimal, one-pot process |
| Environmental Impact | Moderate (organic solvents, metal catalysts) | Lower (aqueous media, biocatalysis) |
| Scalability | Moderate to high | High |
| Yield Range | 60–90% | 70–95% |
Research Findings and Notes
- The trifluoromethyl group enhances the compound's lipophilicity and pharmacokinetic properties, making stereochemical control crucial for biological activity.
- Enzymatic transamination methods are preferred for industrial-scale synthesis due to their mild conditions and high stereoselectivity.
- Borane-mediated asymmetric reductions remain valuable for laboratory-scale synthesis and for generating diverse analogues.
- The one-pot sequential method reduces the need for intermediate purification, improving process efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alkyl halides, acyl chlorides, and anhydrides
Major Products Formed
Oxidation: Ketones
Reduction: Alcohols
Substitution: Amides, ureas, and other derivatives
Scientific Research Applications
(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is an organic compound with a unique structure featuring an amino group, a trifluoromethylthio substituent, and a secondary alcohol. It has a molecular formula of C11H12F3NOS and a molecular weight of approximately 273.28 g/mol. The trifluoromethylthio group influences its chemical properties and biological activity, making it interesting in medicinal chemistry and pharmacology.
Chemical Reactivity
The chemical reactivity of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is due to its functional groups:
- Amino group : Participates in various reactions, including acylation and alkylation.
- Alcohol group : Engages in esterification and oxidation reactions.
- Trifluoromethylthio group : Influences the compound's electronic and hydrophobic properties.
Biological Activity
The biological activity of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL has been explored in studies, with its structural features suggesting potential interactions with biological targets like enzymes and receptors. Computational models suggest it may exhibit antimicrobial and anti-inflammatory activities. The trifluoromethylthio group could enhance binding affinity to certain biological targets due to increased hydrophobic interactions. Structure-activity relationship studies suggest that modifications to the amino or alcohol functional groups can significantly alter its efficacy against specific pathogens or conditions.
Synthesis
Several synthetic routes have been developed for the preparation of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL. One potential synthesis pathway involves the reaction of a suitable phenol derivative with a trifluoromethylthio reagent followed by reductive amination with an appropriate amine.
Applications
The applications of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL are diverse. Its combination of an amino group, a secondary alcohol, and a trifluoromethylthio group enhances its potential as a therapeutic agent compared to other similar compounds.
Comparison with Similar Compounds
The uniqueness of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL lies in its combination of functional groups. The table below compares it to similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Amino-3-trifluoromethylphenol | Amino group on phenol | Antimicrobial | Simpler structure without alcohol |
| 2-Amino-3-(trifluoromethyl)benzoic acid | Carboxylic acid instead of alcohol | Anti-inflammatory | Contains carboxylic acid functionality |
| 4-Trifluoromethylthioaniline | Aniline derivative without alcohol | Anticancer | Lacks hydroxyl group; primarily aromatic |
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, modulating the activity of the target protein and influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Analysis
Electron-Withdrawing vs. In contrast, the -SCF₃ analog () has higher lipophilicity due to sulfur’s polarizability, which may improve membrane permeability but reduce metabolic stability . The 2-chloro-4-CF₃ derivative () combines -CF₃ with a chlorine atom, creating a dual electronegative effect that could enhance binding affinity via halogen bonding .
Steric Effects
- The tert-butyl-substituted compound () introduces significant steric bulk at the meta position, which might hinder interactions with sterically sensitive targets while improving metabolic resistance .
Positional Isomerism
Potential Implications for Bioactivity
- Agrochemical Applications : Structural similarities to triazole fungicides (e.g., tebuconazole in ) suggest that the target compound and its analogs may inhibit fungal cytochrome P450 enzymes. The -CF₃ group’s electron-withdrawing nature could enhance binding to heme iron in these enzymes .
- Pharmaceutical Relevance: Amino alcohols are common in β-blockers and antiviral agents. The -CF₃ group’s metabolic stability might make the target compound a candidate for drug development .
Biological Activity
(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL, a chiral compound with the molecular formula C10H12F3NO, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various pharmacological applications.
The compound's chemical properties are summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H12F3NO |
| Molecular Weight | 237.19 g/mol |
| CAS Number | 1213367-63-5 |
| Density | 1.25 g/cm³ (predicted) |
| pKa | 12.39 ± 0.45 (predicted) |
| Boiling Point | 303.7 ± 37.0 °C (predicted) |
The biological activity of (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL is primarily attributed to its ability to interact with various biological receptors. The presence of the trifluoromethyl group allows for enhanced binding affinity and selectivity towards certain targets, which can influence pharmacodynamics and pharmacokinetics.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
In vitro studies have shown that (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL has cytotoxic effects against several cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Results from an MTT assay demonstrated that the compound can inhibit cell viability with IC50 values ranging from 3.6 µM to 11 µM across different cell lines, indicating a promising therapeutic potential against these cancers .
Mechanism of Induction
The mechanism of action involves inducing apoptosis and cell cycle arrest in cancer cells. Studies have shown that treatment with this compound leads to:
- G0/G1 and G2/M phase arrest : Flow cytometry analysis revealed significant increases in specific phases of the cell cycle, suggesting mechanisms of action independent of p53 pathways .
Structure-Activity Relationship (SAR)
The structural features of (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL play a crucial role in its biological activity. The presence of the trifluoromethyl group is associated with increased lipophilicity and improved receptor interaction profiles compared to structurally similar compounds.
Comparative Analysis
A comparison with similar compounds highlights the unique efficacy of (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL:
| Compound Name | CAS Number | IC50 (µM) | Unique Features |
|---|---|---|---|
| (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL | 1213367-63-5 | 3.6 - 11.0 | Trifluoromethyl group enhances activity |
| (1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL | 1213841-18-9 | Not reported | Contains trifluoromethylthio group |
| (1S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL | 1270128-50-1 | Not reported | Different stereochemistry |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
Study on Cytotoxicity
In a study assessing the cytotoxic effects on human cancer cell lines, it was found that compounds with similar structural motifs exhibited varying degrees of activity. The most active derivatives showed IC50 values significantly lower than those observed for non-fluorinated analogs .
Apoptosis Induction Mechanism
Research demonstrated that treatment with (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL resulted in apoptosis as evidenced by increased sub-G1 populations in flow cytometry assays, indicating effective induction of programmed cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
